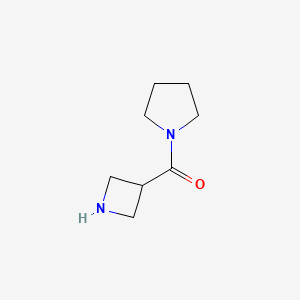

Azetidin-3-yl(pyrrolidin-1-yl)methanone

Vue d'ensemble

Description

Azetidin-3-yl(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C8H14N2O It is a heterocyclic compound that contains both azetidine and pyrrolidine rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-3-yl(pyrrolidin-1-yl)methanone typically involves the reaction of azetidine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

Azetidin-3-yl(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Applications De Recherche Scientifique

Azetidin-3-yl(pyrrolidin-1-yl)methanone has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes .

Mécanisme D'action

The mechanism of action of Azetidin-3-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable than related aziridines. This stability allows for unique reactivity under appropriate conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share some structural similarities with Azetidin-3-yl(pyrrolidin-1-yl)methanone.

Azetidine Derivatives: Other azetidine-containing compounds, such as azetidine-3-carboxylic acid, also exhibit similar reactivity and applications.

Uniqueness

This compound is unique due to its combination of azetidine and pyrrolidine rings, which confer distinct chemical and biological properties

Activité Biologique

Azetidin-3-yl(pyrrolidin-1-yl)methanone, also known as ACZ-PYR-COCH3•HCl, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses the biological activity of this compound, focusing on its antimicrobial properties, central nervous system (CNS) activity, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₄N₂O·HCl, incorporating both an azetidine ring and a pyrrolidine moiety. The hydrochloride form enhances its solubility in water, which is advantageous for biological applications and synthesis processes.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism of action remains to be fully elucidated; however, the structural characteristics suggest that it may interact with bacterial cell membranes or specific metabolic pathways.

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Azetidin-3-yl(phenyl)methanone hydrochloride | C₁₀H₁₂ClNO | Contains a phenyl group instead of pyrrolidine. |

| Pyrrolidinyl(azetidinyl)methanone | C₉H₁₅N₂O | Features both pyrrolidine and azetidine in different positions. |

| 3-Hydroxypyrrolidinyl(azetidinyloxy)methanone | C₉H₁₅N₂O₂ | Contains a hydroxyl group, altering its reactivity. |

This table highlights the diversity of compounds related to this compound and their potential implications in pharmacology.

Currently, there is no detailed scientific research describing the precise mechanism of action for this compound. Future studies are anticipated to explore how this compound interacts with biological systems, particularly focusing on its binding affinities and effects on various cellular pathways. The unique combination of functional groups may allow for interactions with multiple targets within the body.

Safety and Handling

As with any new chemical entity, specific safety information regarding this compound is not yet documented. Standard laboratory safety practices should be adhered to when handling this compound, especially given its novel status in research.

Future Directions

Given the preliminary findings regarding the biological activities of this compound, there is a clear need for further research. Future studies could include:

- In vitro and in vivo efficacy studies to evaluate antimicrobial and CNS activity.

- Mechanistic studies to elucidate how the compound exerts its effects at the molecular level.

- Structural modifications to enhance potency or selectivity against specific targets.

Propriétés

IUPAC Name |

azetidin-3-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8(7-5-9-6-7)10-3-1-2-4-10/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRHCQBOULTJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732482 | |

| Record name | (Azetidin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257293-99-4 | |

| Record name | (Azetidin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.